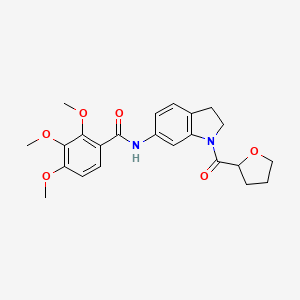

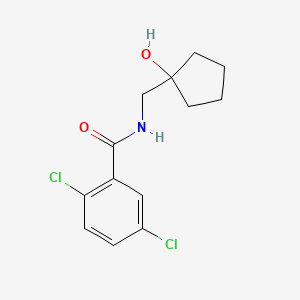

![molecular formula C15H23NO4S B2838240 tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate CAS No. 1803583-33-6](/img/structure/B2838240.png)

tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group (N-CO-O), a methylbenzenesulfonyl group, and a propan-2-yl group . The presence of these functional groups suggests that it could be involved in a variety of chemical reactions .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, carbamates like this are often synthesized through the reaction of an amine with a chloroformate or through the Curtius rearrangement .Aplicaciones Científicas De Investigación

Synthesis and Molecular Interactions

A study by Das et al. (2016) on carbamate derivatives including tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate highlighted the interplay of strong and weak hydrogen bonds in crystal structures. This research provided insights into how molecules assemble into three-dimensional architectures through hydrogen bonding, which is crucial for designing materials with specific properties (Das et al., 2016).

Material Properties and Synthesis

Işci et al. (2014) explored the design and solubility range of sulfonamide-substituted iron phthalocyanine for potential applications as oxidation catalysts. The study demonstrated the remarkable stability of these compounds under oxidative conditions, highlighting the importance of tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate derivatives in synthesizing catalysts with specific solubility and stability characteristics (Işci et al., 2014).

Organic Synthesis

Guinchard et al. (2005) developed tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, showcasing their behavior as N-(Boc)-protected nitrones in reactions with organometallics. This research illustrates the compound's role in facilitating chemical transformations, serving as a building block in organic synthesis and providing a novel method for generating N-(Boc)hydroxylamines (Guinchard et al., 2005).

Environmental Science

In environmental science, Fortin et al. (2001) discussed the biodegradation of methyl tert-butyl ether (MTBE), a gasoline additive, by a microbial consortium. Although the specific compound tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate was not directly mentioned, this research contextualizes the environmental relevance of tert-butyl compounds in bioremediation efforts (Fortin et al., 2001).

Advanced Materials

Chern and Tsai (2008) synthesized new polyimides containing tert-butyl side groups, demonstrating low dielectric constants and high organosolubility. This study emphasizes the role of tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate derivatives in developing materials with desirable electronic properties (Chern & Tsai, 2008).

Propiedades

IUPAC Name |

tert-butyl N-[1-(4-methylphenyl)sulfonylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-11-6-8-13(9-7-11)21(18,19)10-12(2)16-14(17)20-15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMERURXULXGLNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

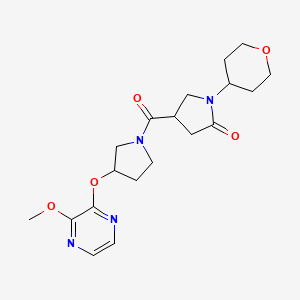

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2838157.png)

![4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838159.png)

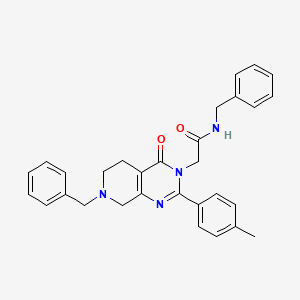

![N-(2-chlorobenzyl)-2-[1-methyl-7-(4-methylphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2838160.png)

![3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2838161.png)

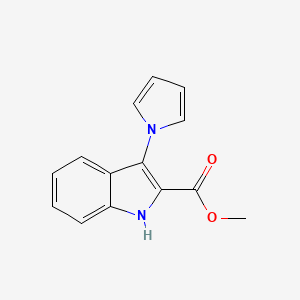

![(E)-2,4-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838166.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2838167.png)

![4-Benzyl-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2838169.png)

![N-(4-phenyl-1,3-thiazol-2-yl)-N-(2-phenylethyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2838177.png)